
N,N'-Di-tert-butyl-P-methylphosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbis(tert-butylamino)phosphine oxide is a compound belonging to the class of aminophosphine oxides These compounds are characterized by the presence of both amino and phosphine oxide functional groups, which impart unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(tert-butylamino)phosphine oxide typically involves the reaction of tert-butylamine with a suitable phosphine precursor. One common method is the reaction of tert-butylamine with methylphosphonous dichloride, followed by oxidation to form the phosphine oxide. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is typically carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of Methylbis(tert-butylamino)phosphine oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methylbis(tert-butylamino)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Methylbis(tert-butylamino)phosphine oxide can yield higher oxidation state phosphine oxides, while substitution reactions can introduce various functional groups onto the amino moieties.
Applications De Recherche Scientifique
Methylbis(tert-butylamino)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing transition metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its ability to modify the properties of these materials.
Mécanisme D'action
The mechanism of action of Methylbis(tert-butylamino)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and amino functional groups. These interactions can lead to the formation of stable complexes with transition metals, which can then participate in catalytic cycles. The compound’s ability to donate and accept electrons makes it a versatile ligand in various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri-n-octylphosphine oxide (TOPO)
- Tris(2-ethylhexyl)phosphine oxide (TEHPO)
- Bis[(di-n-hexylphosphinyl)methane] (HDPM)
- Bis[bis(2-ethylbutyl)phosphinyl]methane (EBDPM)
Uniqueness
Methylbis(tert-butylamino)phosphine oxide is unique due to the presence of both tert-butylamino and phosphine oxide groups, which impart distinct electronic and steric properties. These properties enhance its ability to stabilize metal complexes and participate in a wide range of chemical reactions. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
79371-01-0 |
|---|---|
Formule moléculaire |
C9H23N2OP |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
N-[(tert-butylamino)-methylphosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H23N2OP/c1-8(2,3)10-13(7,12)11-9(4,5)6/h1-7H3,(H2,10,11,12) |
Clé InChI |
RTKAXGMSAGQFBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NP(=O)(C)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


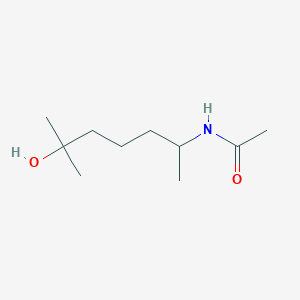
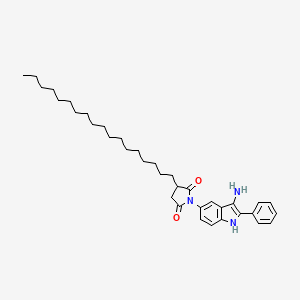
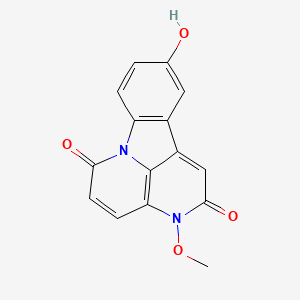

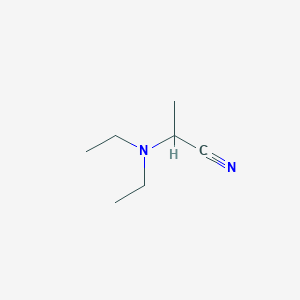
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
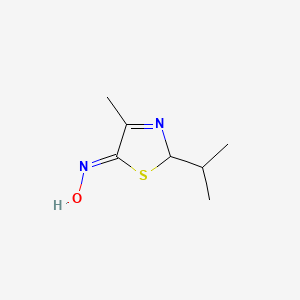
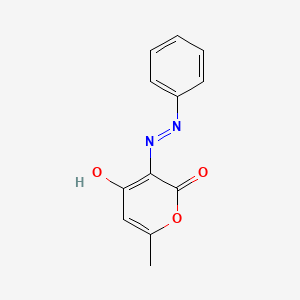
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
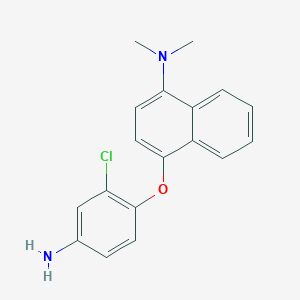

![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
